Chlorpyrifos

Description

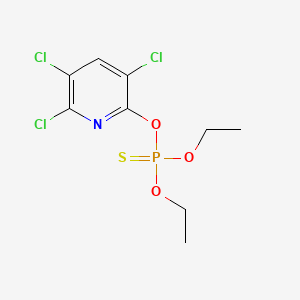

Structure

3D Structure

Properties

IUPAC Name |

diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPBAQFWLVIOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3NO3PS | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020458 | |

| Record name | Chlorpyrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorpyrifos is a white crystalline or irregularly flaked solid. It has a very faint mercaptan-type odor. It is not soluble in water. It can cause slight irritation to the eye and skin., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a mild, mercaptan-like odor., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.] | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorpyrifos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORPYRIFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/339 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorpyrifos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

320 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 320 °F (decomp), No boiling point at normal pressure; decomposes at 160 °C, 320 °F (decomposes), 320 °F (Decomposes) | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORPYRIFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/339 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorpyrifos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

82 °F (CLOSED CUP) /DURSBAN 4E/, 87 °F (CLOSED CUP) /LORSBAN 4E/ | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

approximately 2 mg/L at 77 °F (NTP, 1992), In water, 1.4 mg/L at 25 °C, In water, 1.12 mg/L at 24 °C, In water, 0.39 mg/L at 19.5 °C /OECD 105 method/, Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt, Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents., 0.00112 mg/mL at 24 °C, Solubility in water, mg/l at 25 °C: 1.4 (very poor), 0.0002% | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpyrifos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorpyrifos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4 (Liquid at 110 °F) (NIOSH, 2023) - Denser than water; will sink, 1.44 at 20 °C, 1.4 g/cm³, 1.40 (liquid at 110 °F), 1.40 (Liquid at 110 °F) | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORPYRIFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/339 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorpyrifos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

12.09 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.09 | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPYRIFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/339 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.87e-05 mmHg at 77 °F (NTP, 1992), 0.00002 [mmHg], 2.02X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0024, 0.00002 mmHg | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORPYRIFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/339 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorpyrifos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

/SRP/: diethyl sulfide & diethyl disulfide are volatile contaminants which are partly responsible for the offensive odor of the technical grade., Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep., O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/. | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White granular crystals, Colorless crystals, Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.] | |

CAS No. |

2921-88-2 | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpyrifos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chlorpyrifos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorpyrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpyrifos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPYRIFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCS58I644W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpyrifos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORPYRIFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/339 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TF602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

108 to 110 °F (NTP, 1992), 41-42 °C, 42 °C, 108 °F | |

| Record name | CHLORPYRIFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORPYRIFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpyrifos | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORPYRIFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORPYRIFOS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/339 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorpyrifos | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Chlorpyrifos synthesis pathway and chemical precursors

An In-depth Technical Guide on the Synthesis Pathway and Chemical Precursors of Chlorpyrifos

Introduction

This compound, chemically known as O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate, is a broad-spectrum, chlorinated organophosphate insecticide, acaricide, and nematicide.[1] First registered in the United States in 1965, it functions by inhibiting the acetylcholinesterase enzyme in the nervous systems of insects.[2][3] The industrial production of this compound is a multi-step process that relies on the synthesis of two key chemical precursors, which are then combined in a final condensation reaction. This guide provides a detailed overview of the core synthesis pathway, experimental protocols for the synthesis of its precursors, and the final product, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Pathway of this compound

The primary industrial synthesis of this compound involves the reaction of two key intermediates: 3,5,6-trichloro-2-pyridinol (TCPy) and O,O-diethyl phosphorochloridothioate (DEPCT) .[2][3] This condensation reaction is typically conducted under basic conditions to yield the final this compound molecule.[4][5]

The overall reaction can be summarized as follows:

-

Reactants: 3,5,6-trichloro-2-pyridinol (TCPy) and O,O-diethyl phosphorochloridothioate (DEPCT)

-

Product: O,O-diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate (this compound)

Below is a diagram illustrating the main synthesis pathway and the routes to obtain the necessary precursors.

Caption: Overall synthesis pathway of this compound from its key precursors.

Synthesis of Precursors

The economic viability and purity of the final this compound product are highly dependent on the efficient synthesis of its two main precursors.

Synthesis of 3,5,6-trichloro-2-pyridinol (TCPy)

TCPy is a critical intermediate in this compound production.[6] One common industrial method for its synthesis is the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine.

Experimental Protocol: Hydrolysis of 2,3,5,6-Tetrachloropyridine

-

Reaction Setup: Add 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water to a three-necked flask equipped with a stirrer.

-

Heating: Heat the mixture to 95°C while stirring.

-

Hydrolysis: Slowly add 39.53 g (0.60 mol, 85% purity) of potassium hydroxide. Adjust the pH of the reaction solution to between 9.5 and 10.0. Maintain stirring at 95°C for 30 minutes.

-

Filtration: After the reaction is complete, filter the hot solution to remove any insoluble impurities.

-

Pressurized Reaction: Transfer the filtrate to a 500 mL autoclave. Add 0.18 g of potassium hydroxide and a phase transfer catalyst such as benzyltrimethylammonium chloride.

-

Heating under Pressure: Seal the autoclave, stir the mixture, and heat to 120°C. Maintain this temperature for 4.0 hours.

-

Acidification and Isolation: Cool the reaction mixture to 25°C and adjust the pH to 4.0-4.5 using a 15% hydrochloric acid solution.

-

Final Product: Filter the resulting solid, wash it with deionized water, and dry to obtain 3,5,6-trichloro-2-pyridinol as a white powder.

| Parameter | Value | Reference |

| Starting Material | 2,3,5,6-tetrachloropyridine | |

| Key Reagent | Potassium Hydroxide | |

| Reaction Temperature | 95°C, then 120°C (in autoclave) | |

| Reaction Time | 30 min, then 4.0 hours | |

| Final pH for Precipitation | 4.0 - 4.5 | |

| Yield (Reported) | 35.9 g | |

| Purity (Reported) | 99.08% (by Gas Chromatography) |

Synthesis of O,O-diethyl phosphorochloridothioate (DEPCT)

DEPCT is the second key precursor, providing the phosphorothioate moiety of the this compound molecule. A prevalent method for its synthesis starts with phosphorus pentasulfide and ethanol.[7][8]

Experimental Protocol: Two-Step Process from Phosphorus Pentasulfide [8][9]

-

Step 1: Formation of O,O-diethyl dithiophosphoric acid

-

Step 2: Chlorination to form DEPCT

-

Reaction Setup: In a suitable reactor, cool the O,O-diethyl dithiophosphoric acid (referred to as ethyl sulfide in some process documents) to 15°C.[10]

-

Chlorination: Introduce chlorine gas (Cl₂) into the reactor, maintaining the reaction temperature between 25-35°C.[10]

-

Post-Chlorination: After the initial chlorination, a catalyst (e.g., phosphorus trichloride) can be added, and the mixture is heated to 60-90°C while continuing to slowly feed chlorine gas.[9]

-

Purification: The crude product is then purified. This may involve steps to decompose by-product sulfur chlorides, followed by distillation (e.g., using a film evaporator) to obtain high-purity DEPCT.[9][10]

-

| Parameter | Value | Reference |

| Starting Materials | Phosphorus Pentasulfide, Ethanol | [7][8] |

| Intermediate | O,O-diethyl dithiophosphoric acid | [8] |

| Chlorinating Agent | Chlorine Gas (Cl₂) | [8][10] |

| Chlorination Temperature | 25 - 35°C | [10] |

| Post-Chlorination Temp. | 60 - 110°C | [9] |

| Purity (Reported) | >99% | [9] |

Final Condensation Reaction: Synthesis of this compound

The final step is the condensation of TCPy and DEPCT. Several methods exist, including processes using organic solvents or aqueous solutions with a phase-transfer catalyst.[4][11]

Experimental Protocol: Synthesis from TCPy and DEPCT [12][13]

-

Reaction Setup: In a condensation kettle, prepare a solution of the sodium salt of 3,5,6-trichloro-2-pyridinol (sodium 3,5,6-trichloropyridin-2-olate) in a suitable solvent (e.g., water with a catalyst, or an organic solvent like dimethylformamide).[4][11] The sodium salt is formed by reacting TCPy with a base like sodium hydroxide.

-

Condensation: Add O,O-diethyl phosphorochloridothioate (DEPCT) to the solution. A patent describes the mass ratio of the alkaline hydrolysis material (containing the TCPy salt) to DEPCT as being between 5.5-6.5 : 1.[13]

-

Reaction Conditions: Maintain the reaction temperature between 35-65°C for a period of 2-5.5 hours.[13]

-

Isolation: After the reaction is complete, an oil-water mixture containing this compound is obtained. The layers are separated.[13]

-

Purification: The oil layer containing the crude this compound is washed, decolorized (e.g., with an oxidizing agent), dehydrated, and dried to yield the final technical-grade product.[12][13]

| Parameter | Value | Reference |

| Reactants | Sodium 3,5,6-trichloropyridin-2-olate, DEPCT | [11] |

| Reaction Temperature | 35 - 65°C | [13] |

| Reaction Time | 2 - 5.5 hours | [13] |

| Purity (Reported) | >98% (crude oil) | [13] |

| Final Product Form | Technical Grade Oil/Crystalline Solid | [12][14] |

Conclusion

The synthesis of this compound is a well-established chemical process centered on the condensation of 3,5,6-trichloro-2-pyridinol and O,O-diethyl phosphorochloridothioate. The efficiency, cost, and environmental impact of the overall process are largely determined by the specific routes chosen for preparing these two key precursors. Advances in catalysis and process optimization, such as the use of phase-transfer catalysts and improved purification methods, continue to refine the industrial production of this widely used insecticide.

References

- 1. This compound Technical Fact Sheet [npic.orst.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. Process for preparing dialkylphosphorochloridothioates, the use of the so prepared compounds as intermediates, and the use of some of the final products as insecticides - Patent 0005310 [data.epo.org]

- 9. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. CN102532195A - Method for synthesis of this compound - Google Patents [patents.google.com]

- 12. scribd.com [scribd.com]

- 13. CN102443024A - Production method for synthesizing this compound by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]

- 14. This compound | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Chlorpyrifos on Insect Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos, an organophosphate insecticide, has been extensively utilized in agricultural and domestic settings for the control of a broad spectrum of insect pests.[1][2] Its efficacy stems from its potent neurotoxic action, primarily targeting the insect's nervous system.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on insect acetylcholinesterase (AChE), the critical enzyme responsible for the termination of nerve impulses in cholinergic synapses.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this insecticide's molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Cholinergic Synapse and the Role of Acetylcholinesterase

The fundamental unit of nerve communication in insects is the synapse, a specialized junction where a nerve impulse is transmitted from one neuron to another. In cholinergic synapses, this transmission is mediated by the neurotransmitter acetylcholine (ACh).[3] Upon the arrival of a nerve impulse at the presynaptic terminal, ACh is released into the synaptic cleft and binds to acetylcholine receptors on the postsynaptic membrane, initiating a new nerve impulse.[4] To ensure controlled and precise signaling, the action of ACh must be rapidly terminated. This critical function is performed by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetic acid, effectively clearing the synapse for the next transmission.[3][5]

The Molecular Mechanism of this compound Action

The insecticidal activity of this compound is not direct but relies on its metabolic activation to a more potent inhibitor.[6][7]

Metabolic Bioactivation

This compound itself is a phosphorothioate, which is a relatively weak inhibitor of AChE.[6] Upon entering the insect's body, it undergoes oxidative desulfuration, a metabolic process primarily mediated by cytochrome P450 monooxygenases, to form its active metabolite, this compound-oxon (CPO).[6][8] This conversion is crucial for the insecticidal efficacy of this compound, as CPO is a much more potent inhibitor of AChE.[3][9]

Inhibition of Acetylcholinesterase

The primary molecular target of this compound-oxon is the acetylcholinesterase enzyme.[9][10] CPO acts as an irreversible inhibitor by covalently binding to the active site of AChE.[10][11] The mechanism involves the phosphorylation of a critical serine hydroxyl group within the enzyme's active site.[9][10] This forms a stable, phosphorylated enzyme that is unable to perform its normal function of hydrolyzing acetylcholine.[3]

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft.[2][3] This leads to continuous stimulation of the postsynaptic receptors, resulting in uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[2][4] For acute toxic effects to manifest, it is generally understood that a significant portion of AChE molecules, often cited as over 70%, must be inhibited.[1]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Signaling pathway of this compound action on an insect cholinergic synapse.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of this compound-oxon as an AChE inhibitor is quantified by the bimolecular inhibitory rate constant (kᵢ). This constant reflects the rate at which the inhibitor phosphorylates the enzyme. A higher kᵢ value indicates a more potent inhibitor.

| Inhibitor | Enzyme Source | kᵢ (M⁻¹ min⁻¹) | Reference |

| This compound-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [6] |

| This compound-oxon | Recombinant Mouse AChE | 5.1 x 10⁶ | [6] |

| This compound-oxon | Fetal Bovine Serum AChE | 2.2 x 10⁶ | [6] |

| This compound-oxon | Human RBC AChE | 3.8 x 10⁶ | [6] |

| This compound-oxon | Torpedo AChE | 8.0 x 10⁶ | [6] |

| This compound-oxon | Rat Brain AChE (1-100 nM) | 0.206 nM⁻¹h⁻¹ (converted: ~3.4 x 10⁶ M⁻¹min⁻¹) | [9] |

| This compound-oxon | Rat Brain AChE (1 pM) | 150-180 nM⁻¹h⁻¹ (converted: ~2.5-3.0 x 10⁹ M⁻¹min⁻¹) | [9] |

| Paraoxon | Recombinant Human AChE | 7.0 x 10⁵ | [6] |

| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [6] |

| Paraoxon | Fetal Bovine Serum AChE | 3.2 x 10⁵ | [6] |

Note: The significant difference in kᵢ values for this compound-oxon at high and low concentrations in rat brain AChE suggests the potential involvement of a peripheral binding site that modulates inhibitor binding.[9]

Experimental Protocols for Measuring Acetylcholinesterase Inhibition

The most common method for determining AChE activity and its inhibition is the colorimetric assay developed by Ellman.[12][13]

Principle of the Ellman Method

This assay utilizes a synthetic substrate, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine.[13] The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[12][13] The rate of color production is directly proportional to the AChE activity. The presence of an inhibitor like this compound-oxon will reduce the rate of this reaction.

Materials

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (from insect source or commercially available)

-

Acetylthiocholine iodide (ATChI) solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound-oxon (or this compound for in vivo/in situ activation studies)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

General Procedure

-

Preparation of Reagents: Prepare fresh solutions of ATChI and DTNB in the phosphate buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the AChE solution to each well. Then, add varying concentrations of the inhibitor (this compound-oxon) to the test wells and a control solvent to the control wells. Incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.[12][14]

-

Substrate Addition and Reaction Initiation: Add the DTNB solution to all wells, followed by the addition of the ATChI solution to initiate the reaction.[12]

-

Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 5-15 seconds for several minutes) using a microplate reader.[15]

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for each well. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

Caption: A generalized workflow for determining AChE inhibition using the Ellman method.

Mechanisms of Insect Resistance to this compound

The widespread use of this compound has led to the evolution of resistance in many insect populations. Understanding these resistance mechanisms is crucial for the development of effective resistance management strategies and novel insecticides. The primary mechanisms of resistance to this compound in insects include:

-

Target-Site Insensitivity: Mutations in the gene encoding acetylcholinesterase can alter the structure of the enzyme's active site, reducing its affinity for this compound-oxon.[16] This makes the enzyme less sensitive to inhibition, allowing the insect to survive exposure to the insecticide.

-

Metabolic Resistance: Insects can evolve enhanced metabolic detoxification pathways. This can involve:

-

Increased activity of cytochrome P450 monooxygenases: These enzymes can metabolize this compound to less toxic compounds or, in some cases, may be involved in the detoxification of this compound-oxon.[16][17]

-

Elevated esterase activity: Carboxylesterases can sequester or hydrolyze this compound and this compound-oxon, preventing them from reaching their target site.[16][18]

-

Enhanced glutathione S-transferase (GST) activity: GSTs can conjugate glutathione to this compound or its metabolites, facilitating their excretion.[17]

-

-

Reduced Cuticular Penetration: Changes in the composition and thickness of the insect's cuticle can slow down the absorption of the insecticide, providing more time for metabolic detoxification.[17]

Conclusion

The mechanism of action of this compound on insect acetylcholinesterase is a well-defined process involving metabolic bioactivation to the potent inhibitor this compound-oxon, followed by the irreversible phosphorylation of the AChE active site. This leads to the accumulation of acetylcholine and subsequent neurotoxicity. Quantitative analysis of inhibition kinetics and standardized experimental protocols, such as the Ellman assay, are essential tools for studying the efficacy of this and other organophosphate insecticides. The emergence of resistance through target-site modification and enhanced metabolic detoxification highlights the evolutionary adaptability of insects and underscores the ongoing need for research into novel insecticide targets and resistance management strategies. This technical guide provides a foundational understanding for professionals engaged in the development of next-generation pest control solutions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Technical Fact Sheet [npic.orst.edu]

- 3. Background Information for this compound - Interaction Profile for: this compound, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of acetylcholinesterase and butyrylcholinesterase by this compound-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]

- 9. Comparison of this compound-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Interaction between organophosphate compounds and cholinergic functions during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 16. High this compound resistance in Culex pipiens mosquitoes: strong synergy between resistance genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

A Technical Guide to the Biodegradation Pathways of Chlorpyrifos in Diverse Soil Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biodegradation of chlorpyrifos (CPF), a broad-spectrum organophosphate insecticide, in various soil environments. It details the primary metabolic pathways, the influence of soil characteristics on degradation kinetics, key microbial players, and standardized experimental protocols for studying its environmental fate.

Introduction: this compound and its Environmental Fate

This compound (O,O-diethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) has been extensively used in agriculture to control a wide range of pests on crops such as cotton, maize, and fruits.[1] Its persistence in the environment is a significant concern, with a half-life in soil that can range from two weeks to over a year, depending on various conditions.[2][3] The primary and most stable degradation product of this compound is 3,5,6-trichloro-2-pyridinol (TCP), which is more water-soluble and persistent than the parent compound, posing its own environmental risks.[1][3][4] The principal mechanism for the ultimate removal of both this compound and TCP from soil is microbial biodegradation, an eco-friendly and cost-effective process driven by a diverse array of soil microorganisms.[1][5][6]

Core Biodegradation Pathway of this compound

The microbial degradation of this compound is initiated by a critical hydrolytic cleavage. This process detoxifies the parent compound and is the rate-limiting step in its complete mineralization.

-

Initial Hydrolysis: The first step involves the breaking of the phosphorus-oxygen-aryl (P-O-C) bond of the this compound molecule.[1][7] This reaction is catalyzed by specific microbial enzymes, most notably organophosphorus hydrolases (OPHs), as well as other enzymes like arylesterases and phosphatases.[1][6]

-

Formation of Metabolites: This hydrolysis yields two primary metabolites: 3,5,6-trichloro-2-pyridinol (TCP) and diethylthiophosphoric acid (DETP) . Both of these intermediate metabolites are significantly less toxic than the original this compound molecule.[1]

-

Mineralization of TCP: The complete detoxification and removal from the environment depend on the subsequent degradation of the stable TCP ring.[1][8] Microorganisms capable of this step utilize TCP as a carbon and energy source, eventually mineralizing it to carbon dioxide, water, and inorganic chlorides.[8][9]

References

- 1. Isolation and Characterization of this compound Degrading Microorganisms from Agriculture Soil: A Review – Current Agriculture Research Journal [agriculturejournal.org]

- 2. ijeab.com [ijeab.com]

- 3. This compound Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Molecular Characterization of Novel this compound and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tecnoscientifica.com [tecnoscientifica.com]

- 6. tecnoscientifica.com [tecnoscientifica.com]

- 7. Effects of Soil pH on the Biodegradation of this compound and Isolation of a this compound-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kr.cup.edu.in [kr.cup.edu.in]

- 9. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

The Persistence of Chlorpyrifos in Agricultural Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos, an organophosphate insecticide, has been extensively used in agriculture to control a wide range of pests.[1][2] Its efficacy is well-documented; however, its persistence in the soil environment is a subject of considerable scientific scrutiny due to potential impacts on non-target organisms and ecosystem health.[3][4] Understanding the factors that govern the half-life and degradation of this compound in agricultural soil is critical for environmental risk assessment and the development of sustainable agricultural practices. This technical guide provides an in-depth overview of this compound persistence, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its degradation pathway.

This compound Persistence and Half-Life in Soil

The persistence of this compound in soil is typically characterized by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The half-life of this compound in soil is highly variable, ranging from a few days to over a year.[4][5][6][7] This variability is attributed to a combination of factors including soil properties, climate, and application practices.[8][9]

Factors Influencing this compound Half-Life

Several key factors influence the degradation rate and, consequently, the half-life of this compound in agricultural soil:

-

Soil Type and Composition: Soil texture and organic matter content play a significant role. This compound adsorbs strongly to soil particles, particularly in soils with high organic matter, which can reduce its availability for degradation.[7][8]

-

pH: The rate of chemical hydrolysis of this compound is pH-dependent. Generally, degradation is faster in alkaline (higher pH) soils compared to acidic soils.[7][9][10]

-

Temperature: Higher soil temperatures generally accelerate the degradation of this compound, both through increased microbial activity and faster chemical reactions.[8][11][12]

-

Moisture: Soil moisture content influences microbial activity and the rate of hydrolysis. While microbial degradation is often enhanced in moist soils, excessively dry conditions can also lead to clay-catalyzed hydrolysis on soil surfaces.[11][13]

-

Microbial Activity: Biodegradation by soil microorganisms is a major pathway for this compound dissipation.[3][8] The presence of adapted microbial populations can significantly shorten its half-life.[14]

-

Application Method and Formulation: The way this compound is applied (e.g., surface broadcast vs. incorporated) and its formulation (e.g., granular vs. emulsion) can affect its persistence.[13]

Quantitative Data on this compound Half-Life

The following table summarizes the reported half-life of this compound in agricultural soil under various conditions, as cited in the scientific literature.

| Soil Type | pH | Temperature (°C) | Moisture Content | Organic Matter (%) | Half-Life (days) | Reference(s) |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 20 - 120 | [8] |

| Silt Loam | Not Specified | Field Conditions | Irrigated | Not Specified | ~50 | [13] |

| Silt Loam | Not Specified | Field Conditions | Unirrigated | Not Specified | 10 - 15 | [13] |

| Not Specified | Acidic | Not Specified | Not Specified | Not Specified | Increased persistence | [10] |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 7 - 120 | [5] |

| Loam | Not Specified | Not Specified | Anaerobic | Not Specified | 15 | [7] |

| Clay | Not Specified | Not Specified | Anaerobic | Not Specified | 58 | [7] |

| Sandy Loam | Not Specified | 16 - 26 | Greenhouse | Not Specified | 7.79 | [9] |

| Paddy Field Soil | Not Specified | Field Conditions | Flooded | Not Specified | 1.21 - 1.35 | [15] |

| Not Specified | Not Specified | 5 | 8% | Not Specified | Slower degradation | [11] |

| Not Specified | Not Specified | 35 | 8% | Not Specified | Faster degradation | [11] |

Degradation Pathway of this compound

The primary degradation pathway of this compound in soil involves the hydrolysis of the phosphate ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP).[8][16] TCP is the major metabolite and is generally more mobile and persistent in the soil than the parent compound.[17] Further degradation of TCP can occur, eventually leading to mineralization into carbon dioxide.[16]

Caption: Degradation pathway of this compound in soil.

Experimental Protocols for Analyzing this compound Persistence

Determining the persistence and half-life of this compound in soil requires robust experimental design and analytical methodology. The following sections outline typical protocols.

Experimental Workflow

The general workflow for a soil persistence study involves soil collection, spiking with this compound, incubation under controlled conditions, periodic sampling, extraction of the analyte, and quantification using chromatographic techniques.

Caption: General experimental workflow for a this compound soil persistence study.

Detailed Methodologies

1. Soil Sample Collection and Preparation:

-

Collect topsoil (0-15 cm) from an agricultural field with no recent history of this compound application.

-

Air-dry the soil and sieve it through a 2 mm mesh to remove stones and debris.

-

Characterize the soil for key parameters: pH, organic matter content, texture (sand, silt, clay percentages), and moisture content.

2. Fortification (Spiking) of Soil Samples:

-

Prepare a stock solution of analytical grade this compound in a suitable solvent like acetone.[18]

-

Treat a known weight of soil with the this compound solution to achieve the desired initial concentration (e.g., 1-10 mg/kg).

-

Thoroughly mix the treated soil to ensure uniform distribution of the pesticide. A control group of soil treated only with the solvent should also be prepared.

3. Incubation:

-

Place the treated and control soil samples in incubation containers (e.g., glass jars).

-

Adjust the moisture content to a specific level (e.g., 60% of field capacity) and maintain it throughout the experiment.

-

Incubate the samples in the dark at a constant temperature (e.g., 25°C).[11]

4. Sampling:

-

Collect subsamples from each replicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Store the samples at -20°C until extraction and analysis.

5. Extraction:

-

Weigh a subsample of the soil (e.g., 5-10 g) into a centrifuge tube.

-

Add an extraction solvent. A common solvent system is a mixture of acetone and hexane.[18]

-

Shake the mixture vigorously for a specified time (e.g., 30-60 minutes) using a mechanical shaker.

-

Centrifuge the sample to separate the soil from the solvent extract.

-

Collect the supernatant (the solvent extract). Repeat the extraction process on the soil pellet for exhaustive recovery.

-

Combine the supernatants.

6. Cleanup (if necessary):

-

The extract may contain co-extracted substances that can interfere with the analysis. A cleanup step using Solid Phase Extraction (SPE) with a C18 cartridge is often employed.[19]

-

Condition the SPE cartridge with the appropriate solvents.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the this compound with a stronger solvent.

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

7. Instrumental Analysis:

-

Gas Chromatography (GC): GC is a widely used technique for the analysis of this compound.[4][20]

-

Detector: An Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is commonly used for their high sensitivity and selectivity towards organophosphate pesticides.

-

Column: A capillary column such as an HP-5ms is suitable for separating this compound from other compounds.[9]

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for the determination of this compound.[19]

8. Data Analysis:

-

Quantify the concentration of this compound in each sample by comparing its peak area to a calibration curve prepared from analytical standards.

-

The dissipation of this compound in soil often follows first-order kinetics. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k, where k is the degradation rate constant determined from the slope of the natural log of concentration versus time plot.

Conclusion

The persistence of this compound in agricultural soil is a complex process influenced by a multitude of environmental factors. Its half-life can vary significantly, highlighting the need for site-specific risk assessments. The methodologies outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this compound. A thorough understanding of its persistence and degradation pathways is essential for developing strategies to mitigate potential environmental risks associated with its use in agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Technical Fact Sheet [npic.orst.edu]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. ijeab.com [ijeab.com]

- 8. This compound Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Persistence and Dissipation of this compound in Brassica Chinensis, Lettuce, Celery, Asparagus Lettuce, Eggplant, and Pepper in a Greenhouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. pakbs.org [pakbs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Biodegradation of this compound by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dissipation of this compound and residue analysis in rice, soil and water under paddy field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rapaluruguay.org [rapaluruguay.org]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

- 20. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Chlorpyrifos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic and mutagenic potential of Chlorpyrifos (CPF), a widely used organophosphate insecticide.[1] The document summarizes key findings from various in vitro and in vivo studies, presents detailed experimental protocols for common genotoxicity assays, and illustrates relevant biological pathways and experimental workflows.

Data Summary: Genotoxic and Mutagenic Effects of this compound

This compound has been shown to induce DNA damage, chromosomal aberrations, and other genotoxic effects in a variety of test systems.[1][2] The following tables summarize the quantitative data from key studies.

Table 1: Comet Assay Data for this compound-Induced DNA Damage

| Test System | CPF Concentration/Dose | Exposure Duration | Key Findings (DNA Damage) | Reference |

| Human HeLa & HEK293 cells | Sublethal concentrations | Not specified | Concentration-dependent increase in single-strand DNA breaks. | [3] |

| Human HeLa cells | Not specified | Not specified | Time-dependent increase in DNA double-strand breaks (γH2AX-positive cells). | [3] |